Tert-butyl 3-(dimethylamino)propanoate
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Overview
Description
Tert-butyl 3-(dimethylamino)propanoate: is an organic compound with the molecular formula C₉H₁₉NO₂. It is a tertiary butyl ester derivative, commonly used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method involves the esterification of 3-(dimethylamino)propanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Flow Microreactors: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors is becoming more popular due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(dimethylamino)propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Tert-butyl 3-(dimethylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to neurotransmitter analogs.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, providing unique properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dimethylamino)propanoate involves its interaction with various molecular targets, primarily through its ester and dimethylamino functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- Tert-butyl 3-(3-aminopropoxy)propanoate
- Tert-butyl 3-[(4-chlorobenzyl)amino]propanoate
- Tert-butyl 3-(dimethylamino)butanoate
Uniqueness: Tert-butyl 3-(dimethylamino)propanoate is unique due to its specific combination of a tertiary butyl ester and a dimethylamino group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its structural features allow for diverse chemical modifications, enabling its use in a wide range of applications from pharmaceuticals to industrial chemicals .
Properties
IUPAC Name |
tert-butyl 3-(dimethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBRQNHHCAQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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